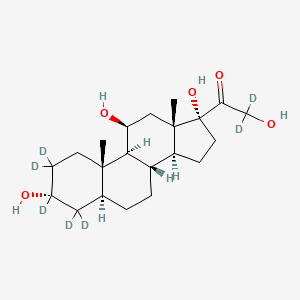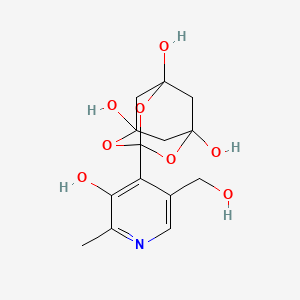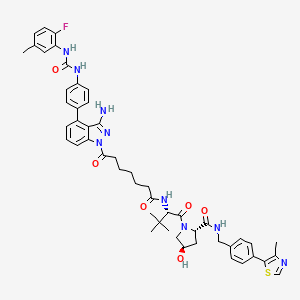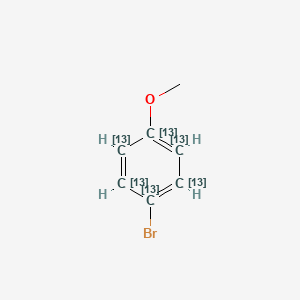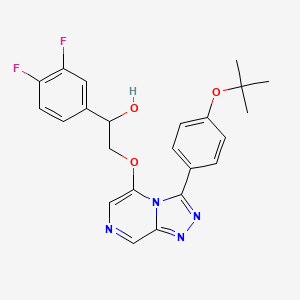
Antimalarial agent 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 7 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to reduce the parasite load and alleviate symptoms in infected individuals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 7 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial setting .
化学反応の分析
Types of Reactions
Antimalarial agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
Antimalarial agent 7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Primarily used in the development of new antimalarial therapies and understanding drug resistance mechanisms.
Industry: Employed in the production of diagnostic tools and as a reference standard in quality control laboratories
作用機序
Antimalarial agent 7 exerts its effects by targeting the Plasmodium parasite’s heme detoxification pathway. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately causes its death . The molecular targets include enzymes involved in heme metabolism and transport proteins .
類似化合物との比較
Similar Compounds
Chloroquine: A 4-aminoquinoline derivative with a similar mechanism of action but different pharmacokinetic properties.
Artemisinin: A sesquiterpene lactone that acts by generating free radicals within the parasite.
Mefloquine: Another quinoline derivative with a broader spectrum of activity but higher toxicity
Uniqueness
Antimalarial agent 7 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine, it remains effective against chloroquine-resistant strains of Plasmodium falciparum. Its synthetic versatility also allows for the development of various derivatives with improved efficacy and safety profiles .
特性
分子式 |
C23H22F2N4O3 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
1-(3,4-difluorophenyl)-2-[[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethanol |
InChI |
InChI=1S/C23H22F2N4O3/c1-23(2,3)32-16-7-4-14(5-8-16)22-28-27-20-11-26-12-21(29(20)22)31-13-19(30)15-6-9-17(24)18(25)10-15/h4-12,19,30H,13H2,1-3H3 |
InChIキー |
YXNHLRADFLNVIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


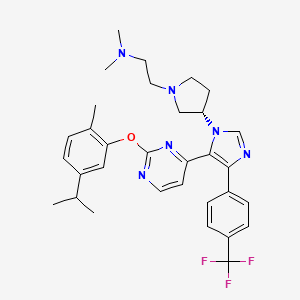


![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
